molecular formula C16H12ClNO3S B2885620 (E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile CAS No. 861207-90-1

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile

Cat. No. B2885620
CAS RN: 861207-90-1
M. Wt: 333.79
InChI Key: AVRROKCUUSYXJR-NTEUORMPSA-N
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Description

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, commonly referred to as BCPP, is a versatile synthetic compound that has been used in a variety of laboratory experiments. It is a member of the class of compounds known as nitriles, and has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

1. Crystal Structure and Conformation

The compound has been studied for its role in the crystal structure and conformation of arylsulfonamide para-alkoxychalcones. Research reveals that variations in molecular conformations and crystallographic symmetry can be observed in related structures. The inclusion of specific groups affects the conformation and crystal packing, which is stabilized by weak C-H...π and π-π interactions in some analogs (de Castro et al., 2013).

2. Synthesis of Sulfonyl Chlorides

This compound has been involved in the synthesis of various sulfonyl chlorides. Research indicates that functionalized sulfides can be prepared easily from related compounds, showcasing the versatility of this chemical in synthetic chemistry (Kim, Ko & Kim, 1992).

3. Application in Organic Synthesis

Studies show its application in the synthesis and Diels-Alder reactions of related compounds. The research highlights its role in the generation of specific chemical structures, indicating its importance in organic synthesis (Adams et al., 1998).

4. Photodynamic Therapy Application

The compound has been utilized in the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield. Its derivatives have shown potential in photodynamic therapy applications, especially in the treatment of cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat & Öztürk, 2020).

5. Catalysis in Polymerization

Research involving palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene showcases the potential of this compound in polymer science. It is implicated in the formation of high molecular weight polymers, highlighting its role in catalysis (Skupov et al., 2007).

6. Antifungal Applications

A study on the synthesis of novel azetidin-2-ones using derivatives of this compound revealed potent antifungal activity against specific fungi. This indicates its potential use in developing new antifungal agents (Gupta & Halve, 2015).

7. Selective Oxidation in Organic Chemistry

The compound has been used in studies focusing on the selective oxidation of hydrocarbons by aqueous platinum salts. It provides insights into the mechanism and selectivity of these oxidation processes, which are crucial in organic synthesis and industrial applications (Labinger et al., 1993).

8. Tautomerisation Studies

Research involving substituent effects on tautomerisation constants of alkylaryltriazenes includes the use of this compound. These studies provide valuable information on the tautomerisation process, which is significant in understanding chemical equilibria and reactions (Kelly, Murray & Sinnott, 1982).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRROKCUUSYXJR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile

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